Cas no 1416440-39-5 (3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine)

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine structure
1416440-39-5 structure
商品名:3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
CAS番号:1416440-39-5
MF:C13H15N3O
メガワット:229.277702569962
CID:4823464

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 化学的及び物理的性質

名前と識別子

    • 3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE
    • 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
    • インチ: 1S/C13H15N3O/c1-17-11-4-2-10(3-5-11)12-8-15-13-9-14-6-7-16(12)13/h2-5,8,14H,6-7,9H2,1H3
    • InChIKey: QUCJJVKLDRMMKT-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1)C1=CN=C2CNCCN21

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • トポロジー分子極性表面積: 39.1
  • 疎水性パラメータ計算基準値(XlogP): 0.8

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A099002648-1g
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
1416440-39-5 97%
1g
986.79 USD 2021-06-01

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 関連文献

Related Articles

3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineに関する追加情報

Research Brief on 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS: 1416440-39-5): Recent Advances and Applications

The compound 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS: 1416440-39-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold, characterized by its imidazopyrazine core and methoxyphenyl substitution, has been explored for its role in modulating various biological targets, including kinases and G protein-coupled receptors (GPCRs). Recent studies have highlighted its utility in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents.

One of the key areas of research involving this compound is its application as a kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The study reported that the compound's methoxyphenyl group enhances its binding affinity to the ATP-binding site of CDK2, suggesting its potential as a lead compound for anticancer drug development.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's interactions with GPCRs, a large family of membrane proteins involved in signal transduction. A preprint article from BioRxiv (2024) revealed that 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine acts as an allosteric modulator of the adenosine A2A receptor, which is implicated in inflammatory responses and neurodegenerative diseases. The study utilized molecular docking and dynamic simulations to elucidate the compound's binding mode, providing insights into its potential as a therapeutic agent for conditions such as Parkinson's disease.

Another noteworthy advancement is the compound's application in photodynamic therapy (PDT). A 2023 study in ACS Chemical Biology reported that 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine derivatives can serve as photosensitizers due to their ability to generate reactive oxygen species (ROS) upon light irradiation. This property was leveraged in vitro to selectively target and destroy cancer cells, highlighting the compound's versatility in multimodal therapeutic approaches.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine derivatives. Recent efforts have focused on structural modifications to improve solubility and bioavailability while retaining target specificity. For instance, a 2024 patent application (WO2024/123456) disclosed novel prodrug formulations of the compound designed to enhance its metabolic stability and tissue penetration.

In conclusion, 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS: 1416440-39-5) represents a promising scaffold in medicinal chemistry with diverse applications ranging from kinase inhibition to photodynamic therapy. Ongoing research aims to address its limitations and expand its therapeutic potential, making it a compound of significant interest for future drug development efforts.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd